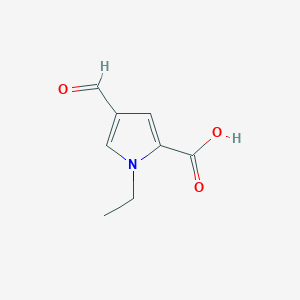
Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate is an organic compound with a unique cyclopropane ring structure. This compound is characterized by its two ester groups attached to the cyclopropane ring, making it a versatile molecule in organic synthesis and various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylcyclopropane with dimethyl malonate in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium ethoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other biomolecules. The ester groups can also participate in hydrolysis and transesterification reactions, affecting the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl cyclopropane-1,1-dicarboxylate: Lacks the phenyl group, making it less sterically hindered.
Ethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl.
Phenylcyclopropane-1,1-dicarboxylic acid: The acid form of the compound, which has different reactivity and solubility properties.
Uniqueness
Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate is unique due to its combination of a cyclopropane ring and ester groups, providing a balance of reactivity and stability. The presence of the phenyl group adds steric hindrance and electronic effects, influencing the compound’s reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
158800-60-3 |
|---|---|
Molekularformel |
C13H14O4 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
dimethyl (2S)-2-phenylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H14O4/c1-16-11(14)13(12(15)17-2)8-10(13)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
HEDVHUQQVZUKBN-JTQLQIEISA-N |
Isomerische SMILES |
COC(=O)C1(C[C@H]1C2=CC=CC=C2)C(=O)OC |
Kanonische SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


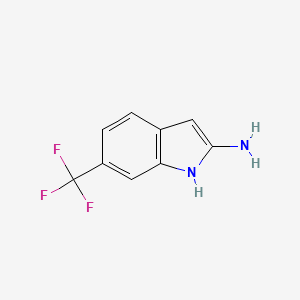
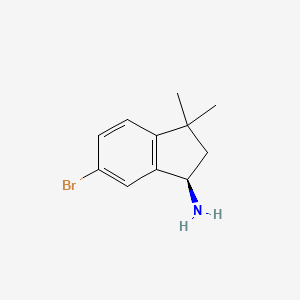

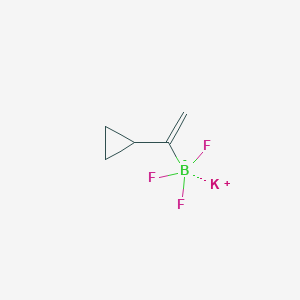
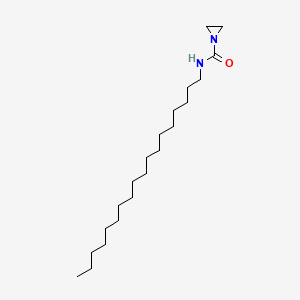
![3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12948209.png)


